molecular formula C17H14BrNO2 B5758673 1-[2-(4-Bromophenoxy)ethyl]indole-3-carbaldehyde

1-[2-(4-Bromophenoxy)ethyl]indole-3-carbaldehyde

Cat. No.: B5758673
M. Wt: 344.2 g/mol
InChI Key: JRXVXTQKFHSPRO-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenoxy)ethyl]indole-3-carbaldehyde is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring substituted with a 4-bromophenoxyethyl group and an aldehyde functional group at the 3-position. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Bromophenoxy)ethyl]indole-3-carbaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Bromophenoxy)ethyl]indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 1-[2-(4-Chlorophenoxy)ethyl]indole-3-carbaldehyde
  • 1-[2-(4-Fluorophenoxy)ethyl]indole-3-carbaldehyde
  • 1-[2-(4-Methylphenoxy)ethyl]indole-3-carbaldehyde

Comparison: 1-[2-(4-Bromophenoxy)ethyl]indole-3-carbaldehyde is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c18-14-5-7-15(8-6-14)21-10-9-19-11-13(12-20)16-3-1-2-4-17(16)19/h1-8,11-12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXVXTQKFHSPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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